molecular formula C22H20N2O6 B13458976 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid

Cat. No.: B13458976
M. Wt: 408.4 g/mol
InChI Key: DIPXNIFALOZHSM-UHFFFAOYSA-N
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Description

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[34]octan-5-yl)acetic acid is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[34]octan-5-yl)acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and protective atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of automated peptide synthesizers and large-scale reactors to produce the compound in bulk quantities. The process is carefully monitored to maintain high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amines during peptide synthesis, allowing for selective reactions and the formation of desired products. The spirocyclic structure contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid is unique due to its spirocyclic structure and the presence of both an Fmoc group and an acetic acid moiety. This combination of features makes it particularly useful in peptide synthesis and other specialized applications .

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl]acetic acid

InChI

InChI=1S/C22H20N2O6/c25-19(26)9-24-21(28)30-13-22(24)11-23(12-22)20(27)29-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26)

InChI Key

DIPXNIFALOZHSM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC(=O)N2CC(=O)O

Origin of Product

United States

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